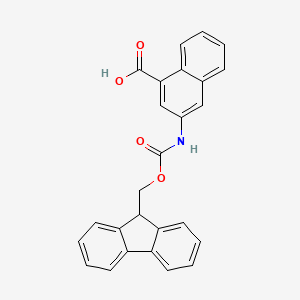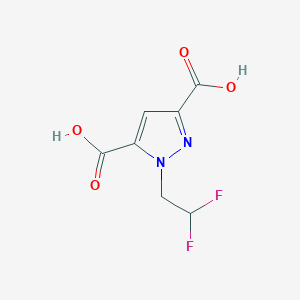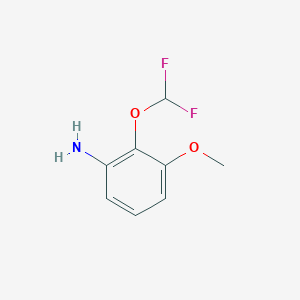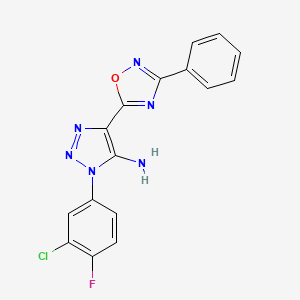
3-(9H-Fluoren-9-ylmethoxycarbonylamino)naphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The Arndt-Eistert protocol has been successfully applied to synthesize this compound starting from commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected (Fmoc) α-amino acids . This leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem and NIST Chemistry WebBook .Physical And Chemical Properties Analysis
The molecular weight of this compound is 409.44 . It is a powder at room temperature . The IUPAC name is 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation Aryl carboxamides like 3-(9H-Fluoren-9-ylmethoxycarbonylamino)naphthalene-1-carboxylic acid are integral structural units in various biologically active compounds. The synthesis of mono- and difluoronaphthoic acids, related to naphthoic acid derivatives, has been explored. These compounds, including 5-, 6-, 7-, and 8-fluoro-1-naphthalenecarboxylic acids, were synthesized through elaborate processes involving electrophilic fluorination, intramolecular Friedel-Crafts cyclization, and aromatization, highlighting the complexity and versatility in forming these fluorene-related structures (Tagat et al., 2002).
Fluorescence Sensing Fluorene compounds have been identified as crucial elements in fluorescence sensing. For instance, specific fluorene derivatives have been synthesized for enantioselective sensing of chiral amino alcohols, indicating the potential of fluorene-related compounds in analytical and diagnostic applications (Liu, Pestano, & Wolf, 2008).
Chemical Modification and Protection The modification and protection of specific groups in fluorene compounds are crucial for various synthetic applications. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, for example, is used to protect hydroxy-groups, demonstrating the importance of fluorene derivatives in the synthesis of complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Molecular Recognition and Complexation Fluorene-based compounds have been utilized in molecular recognition and complexation studies. Molecular clefts derived from 9,9′-spirobi[9H-fluorene], for example, have demonstrated significant enantioselective complexation of pyranosides and dicarboxylic acids, revealing the potential of fluorene compounds in the field of chiral recognition and separation (Cuntze et al., 1995).
Coordination Polymers and Sensor Applications Coordination polymers based on fluorene compounds have been synthesized, which show promise in various applications including electrochemical, luminescent, and fluorescence responses. These polymers demonstrate the multifunctional nature of fluorene derivatives, particularly in the field of materials science and sensor technology (Zhao et al., 2020).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4/c28-25(29)23-14-17(13-16-7-1-2-8-18(16)23)27-26(30)31-15-24-21-11-5-3-9-19(21)20-10-4-6-12-22(20)24/h1-14,24H,15H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXVYFMMMUZNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2646977.png)
![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)

![4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2646980.png)



![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2646986.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2646989.png)



